molecular formula C9H10INO2 B3181483 Methyl 3-iodo-4-(methylamino)benzoate CAS No. 868540-77-6

Methyl 3-iodo-4-(methylamino)benzoate

Cat. No.: B3181483
CAS No.: 868540-77-6
M. Wt: 291.09 g/mol
InChI Key: MMLWRJLRIKPCQU-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(methylamino)benzoate is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methylamino groups. This compound is primarily used in research and development settings, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4-(methylamino)benzoate can be synthesized through a multi-step process involving the iodination of methyl 4-(methylamino)benzoate. The typical synthetic route includes:

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(methylamino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

Methyl 3-iodo-4-(methylamino)benzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: As a probe to study biochemical pathways and interactions.

    Industrial Applications: In the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methylamino groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-4-(methylamino)benzoate is unique due to the presence of both iodine and methylamino groups on the benzene ring. This combination of substituents provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-iodo-4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLWRJLRIKPCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661078
Record name Methyl 3-iodo-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868540-77-6
Record name Methyl 3-iodo-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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